molecular formula C14H13ClN2O2S B1359284 2-Chloro-5-(2,3-dihydro-1H-indol-1-ylsulfonyl)-aniline CAS No. 847171-45-3

2-Chloro-5-(2,3-dihydro-1H-indol-1-ylsulfonyl)-aniline

Cat. No. B1359284
M. Wt: 308.8 g/mol
InChI Key: ISMHLVSIRFWFMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-5-(2,3-dihydro-1H-indol-1-ylsulfonyl)-aniline is an important organic compound used in the synthesis of various pharmaceuticals, biochemicals, and other compounds. It is a white, crystalline solid that is soluble in water and ethanol and has a melting point of 32-35°C. This compound has been used in a variety of scientific research applications due to its ability to act as a nucleophile and a catalyst in organic reactions.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques: Innovative synthesis techniques have been developed for indole derivatives, which are key intermediates in various biologically active compounds. For instance, Zhao et al. (2016) discuss the preparation of 5-substituted indol-2,3-diones, demonstrating the optimization of synthesis methods suitable for industrial production (Zhao et al., 2016).
  • Catalytic Synthesis Approaches: Turský et al. (2010) describe a method for synthesizing 2,3-disubstituted indoles, showcasing the efficiency of using iridium and ruthenium catalysts (Turský et al., 2010).

Chemical Reactions and Properties

  • Reaction Mechanisms: Muralikrishna et al. (2014) explore the synthesis and characterization of a series of indole derivatives, revealing insights into reaction mechanisms and potential applications in antimicrobial activity (Muralikrishna et al., 2014).
  • Efficient Procedure Development: Hiroya et al. (2004) investigated efficient methods for indole synthesis using Cu(II) salts, highlighting the application of this methodology in natural product synthesis (Hiroya et al., 2004).

Biological and Medical Applications

  • Cancer Detection and Imaging: Pham et al. (2005) developed a water-soluble near-infrared dye for cancer detection, demonstrating the potential of indole derivatives in optical imaging for medical applications (Pham et al., 2005).

properties

IUPAC Name

2-chloro-5-(2,3-dihydroindol-1-ylsulfonyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O2S/c15-12-6-5-11(9-13(12)16)20(18,19)17-8-7-10-3-1-2-4-14(10)17/h1-6,9H,7-8,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISMHLVSIRFWFMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC(=C(C=C3)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-(2,3-dihydro-1H-indol-1-ylsulfonyl)-aniline

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